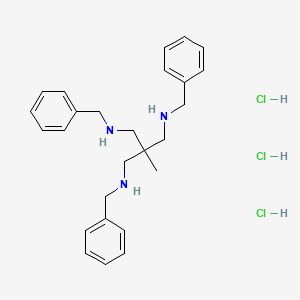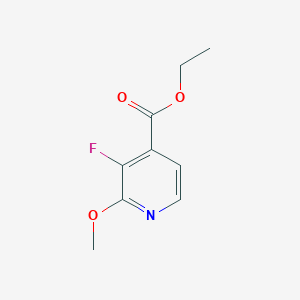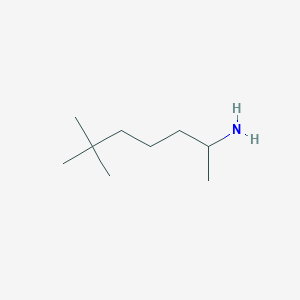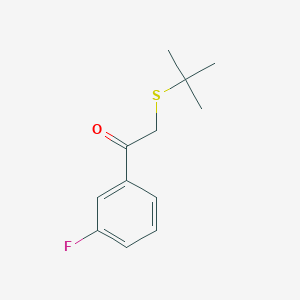
N1,N3-Dibenzyl-2-((benzylamino)methyl)-2-methylpropane-1,3-diamine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N3-Dibenzyl-2-((benzylamino)methyl)-2-methylpropane-1,3-diamine trihydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes multiple benzyl groups and a diamine backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-Dibenzyl-2-((benzylamino)methyl)-2-methylpropane-1,3-diamine trihydrochloride typically involves multi-step organic reactions One common method includes the reaction of benzylamine with a suitable aldehyde or ketone to form an intermediate Schiff base, followed by reduction to yield the desired diamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N1,N3-Dibenzyl-2-((benzylamino)methyl)-2-methylpropane-1,3-diamine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohols or aldehydes, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
N1,N3-Dibenzyl-2-((benzylamino)methyl)-2-methylpropane-1,3-diamine trihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-HIV activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N1,N3-Dibenzyl-2-((benzylamino)methyl)-2-methylpropane-1,3-diamine trihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s multiple benzyl groups can enhance its binding affinity and specificity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N1,N3-Dibenzyl-2-((benzylamino)methyl)-2-methylpropane-1,3-diamine trihydrochloride is unique due to its specific arrangement of benzyl groups and diamine backbone, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C26H36Cl3N3 |
|---|---|
Poids moléculaire |
496.9 g/mol |
Nom IUPAC |
N,N'-dibenzyl-2-[(benzylamino)methyl]-2-methylpropane-1,3-diamine;trihydrochloride |
InChI |
InChI=1S/C26H33N3.3ClH/c1-26(20-27-17-23-11-5-2-6-12-23,21-28-18-24-13-7-3-8-14-24)22-29-19-25-15-9-4-10-16-25;;;/h2-16,27-29H,17-22H2,1H3;3*1H |
Clé InChI |
QGUSVXIYGLXYIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CNCC1=CC=CC=C1)(CNCC2=CC=CC=C2)CNCC3=CC=CC=C3.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















